Nicotergoline -

Nicotergoline

Catalog Number: EVT-1588836
CAS Number:
Molecular Formula: C24H26BrN3O3
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ergot derivative that has been used as a cerebral vasodilator and in peripheral vascular disease. It may ameliorate cognitive deficits in CEREBROVASCULAR DISORDERS.
Source and Classification

Nicotergoline is derived from ergot alkaloids, specifically through modifications of lysergol, a precursor compound found in certain fungi. Its classification falls under the category of pharmaceutical agents that target neurological functions, often utilized in geriatric medicine for conditions such as Alzheimer's disease and other forms of dementia.

Synthesis Analysis

Methods and Technical Details

The synthesis of nicotergoline involves several key steps:

  1. Formation of Carboxylic Esters: The process begins with the reaction of lysergol with 5-bromonicotinic acid derivatives in methylene dichloride. This reaction is typically catalyzed by triethylamine under controlled temperatures (around 30 °C) to yield an intermediate product .
  2. Methylation: The next step involves treating the intermediate with a methanol-sulfuric acid mixture under photocatalytic conditions to introduce a methoxy group at the 10α position of the lysergol structure .
  3. Final Methylation and Acylation: The final steps include methylation using methyl iodide and acylation with 5-bromo-nicotinoyl halide in an aprotic solvent, which results in the formation of nicotergoline .
Molecular Structure Analysis

Structure and Data

Nicotergoline has a complex molecular structure characterized by the following:

  • Molecular Formula: C18_{18}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: Approximately 296.4 g/mol
  • Crystalline Form: It typically appears as a white to slightly yellow crystalline powder.
  • Melting Point: The melting point ranges from 133 °C to 136 °C.

The structural analysis reveals that nicotergoline contains multiple functional groups, including hydroxyl and methoxy groups, which contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of nicotergoline is largely attributed to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The presence of halogen atoms in intermediates allows for nucleophilic substitution reactions, which are crucial for forming the final product.
  2. Photochemical Reactions: Under UV light, certain steps in the synthesis can proceed via photochemical pathways that enhance reaction rates and yields.
  3. Acid-Base Reactions: The methylation process often requires careful pH control using acid or base to facilitate optimal reaction conditions.

These reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each stage.

Mechanism of Action

Process and Data

Nicotergoline exerts its effects primarily through:

  • Vasodilation: It enhances blood flow to the brain by dilating blood vessels, which improves oxygen and nutrient delivery.
  • Neuroprotection: The compound exhibits protective effects against neuronal damage by modulating neurotransmitter levels and reducing oxidative stress.
  • Cognitive Enhancement: Clinical studies suggest that nicotergoline can improve cognitive function in patients with vascular cognitive impairment by enhancing synaptic plasticity.

These mechanisms are supported by various pharmacological studies that demonstrate improved outcomes in cognitive assessments following nicotergoline administration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nicotergoline possesses distinct physical and chemical properties:

  • Solubility: It is very soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Optical Activity: The specific optical rotation is reported to be +20° to +30° (40 mg/ml in chloroform).
  • Stability: Nicotergoline shows stability under normal storage conditions but may decompose if exposed to moisture or extreme temperatures.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Nicotergoline is utilized primarily within clinical settings for:

  • Cognitive Disorders Treatment: It is prescribed for patients experiencing cognitive decline due to aging or vascular issues.
  • Neuroprotective Research: Ongoing studies investigate its potential in protecting neurons from damage due to various neurodegenerative diseases.
  • Pharmacological Studies: Researchers explore its effects on neurotransmitter systems and potential applications in other neurological conditions beyond dementia.
Historical Context and Pharmacological Classification of Nicotergoline

Evolution from Ergot Alkaloid Derivatives

Nicotergoline (8β-(5-bromonicotinoylhydroxymethyl)-1,6-dimethyl-10α-methoxyergoline) represents a significant evolution in the medicinal chemistry of ergot alkaloids. Its development is rooted in the centuries-long history of ergot fungi (Claviceps purpurea), which produced alkaloids causing mass poisoning epidemics termed "St. Anthony’s Fire" during the Middle Ages. These outbreaks manifested as gangrenous ergotism (vascular compromise) or convulsive ergotism (neuroexcitatory effects) due to alkaloid-induced vasoconstriction and neurological disruption [2] [6]. Paradoxically, these toxic compounds became therapeutic agents when 16th-century midwives began using ergot preparations to accelerate childbirth, documented by Adam Lonicer in 1582. John Stearns later formalized this application in 1808, marking ergot’s transition into Western medicine [2] [10].

The structural foundation of Nicotergoline derives from the tetracyclic ergoline ring system common to all ergot alkaloids. Unlike classical ergopeptines (e.g., ergotamine) that feature complex peptide chains at C8, Nicotergoline contains a bromonicotinoyl moiety – a critical modification enhancing receptor selectivity. This structural evolution reflects medicinal chemistry efforts to mitigate off-target effects while preserving beneficial pharmacological activities. Industrial alkaloid production began in 1918 with Arthur Stoll’s isolation of ergotamine, accelerating derivative development. By the mid-20th century, researchers systematically modified ergoline scaffolds, leading to compounds like bromocriptine (dopamine agonist) and ultimately Nicotergoline [6] [10].

Table 1: Key Ergot Alkaloid Derivatives and Their Modifications

CompoundCore StructureKey ModificationPrimary Therapeutic Action
ErgotamineErgopeptineCyclol peptide at C8Vasoconstriction, Migraine relief
ErgonovineLysergic acid amideHydroxyethylamide at C8Uterine contraction
BromocriptineSemi-syntheticBrominated peptide moietyDopamine D2 receptor agonism
NicotergolineSemi-syntheticBromonicotinoyl at C8Multimodal neurovascular action

Structural Analogues in Neuroactive Compound Development

Nicotergoline’s pharmacological profile emerges from its dual-targeting design within neuroactive compound families. As an ergoline derivative, it retains the indole-ethylamine motif enabling interactions with monoaminergic receptors. However, its bromonicotinoyl substitution introduces nicotinic acetylcholine receptor (nAChR) activity, distinguishing it from classical ergolines. This positions Nicotergoline at the intersection of two structural classes:

  • Ergoline-Based Neurotransmitter Modulators: Like lisuride (dopaminergic) and metergoline (serotonergic), Nicotergoline interacts with aminergic systems. Its unsubstituted ergoline ring facilitates binding to adrenergic and dopaminergic receptors, though with distinct affinity profiles. Comparative studies reveal Nicotergoline’s preferential α1-adrenergic antagonism over direct dopaminergic action, contributing to vasodilation without significant motor system effects [4] [10].

  • nAChR-Targeting Agents: The bromonicotinoyl moiety confers structural similarity to nicotinic agonists like nicotine and varenicline. Unlike these pure agonists, Nicotergoline acts as a partial agonist/antagonist at α4β2 and α7 nAChR subtypes. This modulates cholinergic signaling critical for cognition while preventing receptor overstimulation. The C10 methoxy group further optimizes blood-brain barrier penetration and metabolic stability [5] [9].

Neuroactive steroid development (e.g., SGE-516) paralleled Nicotergoline’s optimization, emphasizing allosteric modulation strategies for neurological targets. Both compound classes exemplify mid-late 20th century efforts to enhance CNS selectivity through strategic substitutions on natural product scaffolds [3] [7].

Table 2: Receptor Interaction Profiles of Neuroactive Structural Analogues

CompoundnAChR ModulationAdrenergic ActionDopaminergic ActionCholinergic Enhancement
NicotineFull agonist (α4β2)Weak agonistIndirect agonistN/A
VareniclinePartial agonist (α4β2)NoneNoneN/A
BromocriptineNoneWeak antagonistD2 agonistNone
NicotergolinePartial agonist (α7)α1 antagonistWeak modulationACh release enhancement

Chronology of Therapeutic Indication Shifts

Nicotergoline’s clinical applications evolved significantly post-approval, reflecting changing neuropharmacological paradigms:

  • 1960s-1980s: Vascular Focus: Initial approvals leveraged ergoline vasoactivity for cerebrovascular disorders. Nicotergoline was classified with vinca alkaloids (e.g., vinpocetine) as a "cerebral vasodilator" for conditions like "cerebral insufficiency." Indications targeted age-related blood flow decline, presumed to underlie cognitive symptoms. Early trials measured outcomes like SCAG (Sandoz Clinical Assessment Geriatric Scale), showing significant symptom reduction over placebo [4].

  • 1990s-2000s: Cognitive and Behavioral Indications: As vascular theories of dementia waned, Nicotergoline’s neurotransmitter-enhancing effects gained prominence. Cochrane analyses (2001) demonstrated efficacy in dementia syndromes: SCAG scores improved by -5.18 points [-8.03, -2.33] versus placebo, with Peto OR for global improvement at 3.33 [2.50, 4.43] across 921 patients. This repositioned it as a broad-spectrum neurotrophic agent for Alzheimer’s disease (AD), vascular dementia (VaD), and mixed pathologies. Mechanistically, research highlighted NGF upregulation in frontal cortex, cholinergic potentiation via acetylcholinesterase inhibition, and noradrenaline/dopamine turnover modulation [4] [8].

  • 2010s-Present: Niche Neurotrophic Applications: Recent research explores neuroregenerative potentials beyond cognitive decline:

  • Ocular Applications: Oral Nicotergoline accelerated corneal re-epithelialization in neurotrophic keratopathy by elevating corneal NGF (nerve growth factor) and stimulating trigeminal nerve regeneration. Complete healing occurred in 23/24 patients unresponsive to conventional therapy [8].
  • Stroke Recovery: Post-stroke cognitive impairment guidelines now include Nicotergoline based on pro-neurotrophic actions (BDNF upregulation) and synaptic plasticity enhancement via nAChRs [4].

This trajectory mirrors broader shifts from vascular to cellular/molecular mechanisms in neurology, positioning Nicotergoline as a multifaceted neuromodulator.

Properties

Product Name

Nicotergoline

IUPAC Name

[(6aR,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21-,24+/m1/s1

InChI Key

YSEXMKHXIOCEJA-DFQZUVNZSA-N

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Synonyms

Circo Maren
Circo-Maren
ergobel
F.I. 6714
Fisifax
Nicergobeta
Nicergolin Atid
Nicergolin Lindo
Nicergolin neuraxpharm
Nicergolin ratiopharm
Nicergolin TEVA
nicergolin von ct
Nicergolin-neuraxpharm
Nicergolin-ratiopharm
Nicergolin-TEVA
Nicergoline
Nicerium
Nicotergoline
Nimergoline
Sermion
Von Ct, Nicergolin

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Isomeric SMILES

CN1CC(C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.